

PROTAC CRABP-II Degrader-3 mechanism of action

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Compound of Interest

Compound Name: PROTAC CRABP-II Degrader-3

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An In-Depth Technical Guide to the Mechanism of Action of PROTAC CRABP-II Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1]

This guide focuses on a specific class of PROTACs known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), exemplified by **PROTAC CRABP-II Degrader-3**.[2] [3] These molecules are engineered to degrade Cellular Retinoic Acid Binding Protein II (CRABP-II) by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[4][5] CRABP-II is a key protein in the retinoid signaling pathway, transporting all-trans retinoic acid (ATRA) to the nucleus, and is implicated in various cancers and skin aging. By inducing its degradation, these PROTACs provide a powerful tool for studying CRABP-II biology and offer a potential therapeutic strategy for related diseases.

Core Mechanism of Action





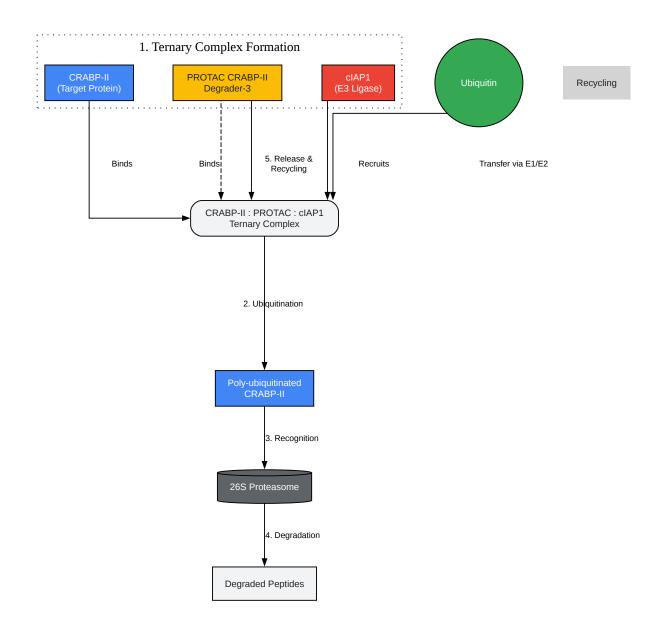


PROTAC CRABP-II Degrader-3 operates by inducing the proximity of CRABP-II and the E3 ubiquitin ligase cIAP1. The molecule itself is composed of three key parts: a ligand that binds to CRABP-II (typically derived from its natural ligand, ATRA), a ligand that binds to cIAP1 (such as a bestatin or MV1 derivative), and a chemical linker that connects the two.[4][6]

The mechanism unfolds in a catalytic cycle:

- Ternary Complex Formation: The PROTAC simultaneously binds to CRABP-II and cIAP1 within the cell, forming a key ternary complex (CRABP-II–PROTAC–cIAP1).[5] This step is crucial for bringing the target protein and the E3 ligase into close proximity.
- Ubiquitination: The formation of the ternary complex facilitates the E3 ligase activity of cIAP1, which transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CRABP-II.[7][8] This results in the formation of a polyubiquitin chain on the target protein.
- Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.
 [2] The proteasome recognizes, unfolds, and degrades the ubiquitinated CRABP-II into small peptides.
- Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another CRABP-II protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.





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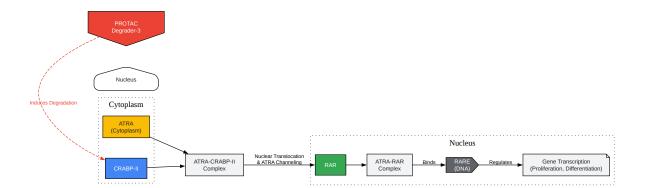
PROTAC CRABP-II Degrader-3 Mechanism of Action.



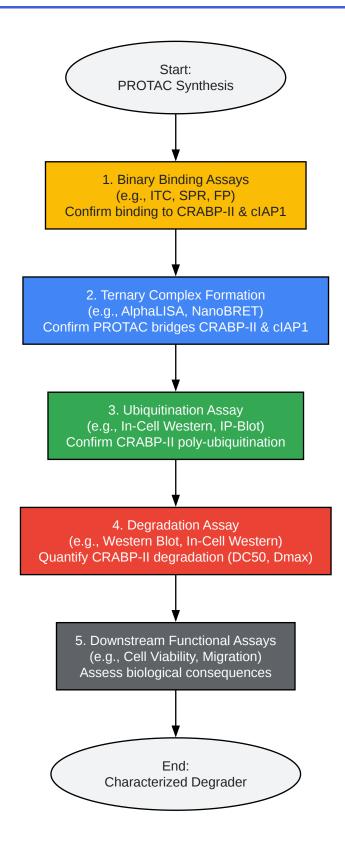
Native CRABP-II Signaling Pathway

CRABP-II is a cytosolic protein that plays a critical role in mediating the biological effects of all-trans retinoic acid (ATRA). It binds ATRA with high affinity and facilitates its transport into the nucleus. Inside the nucleus, CRABP-II channels ATRA directly to Retinoic Acid Receptors (RARs). The ATRA-RAR complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The PROTAC-mediated degradation of CRABP-II disrupts this pathway, reducing the nuclear delivery of ATRA and altering the expression of downstream genes.









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